molecular formula C4H4F2O2 B012949 2,2-Difluorocyclopropanecarboxylic acid CAS No. 107873-03-0

2,2-Difluorocyclopropanecarboxylic acid

Cat. No. B012949
M. Wt: 122.07 g/mol
InChI Key: KMLMOVWSQPHQME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-difluorocyclopropanecarboxylic acid derivatives and related compounds involves several innovative strategies. One approach includes the use of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) as a precursor, which demonstrates the increased reactivity of the cyclopropyl functionality and its decomposition under physiological conditions to form 3-fluoro-2-oxobut-3-enoic acid (Cheng‐Hao Liu et al., 2015). Another method involves the deoxyfluorination of carboxylic acids using CpFluor to afford various acyl fluorides, showcasing the versatility of introducing fluorine atoms into the molecule (Xiu Wang et al., 2021).

Molecular Structure Analysis

The molecular structure and properties of difluorocyclopropane derivatives have been extensively studied. For example, the X-ray structure analysis of certain difluorocyclopropane analogs provides insight into the structural origin of difluorine substitution effects and how these alterations enhance the molecule's reactivity and potential for chemical modifications (D. Boger et al., 1996).

Chemical Reactions and Properties

Difluorocyclopropanes undergo a variety of chemical reactions, including transformations that yield gem-difluorocyclobutane-containing carboxylic acids, amines, and alcohols, which are useful for synthesizing biologically active molecules (Peng-Peng Lin et al., 2021). The synthesis of acyl fluorides from carboxylic acids via CpFluor also highlights the diverse chemical properties that enable the formation of acyl fluorides under neutral conditions (Xiu Wang et al., 2021).

Scientific Research Applications

  • Synthesis of Analogous Compounds for Plant Growth Regulation : A study by Kimpe, Sulmon, and Brunet (1990) in the Journal of Organic Chemistry outlines a novel method for synthesizing 2,2-dialkyl-1-aminocyclopropanecarboxylic acids, showing potential as plant growth regulators (Kimpe, Sulmon, & Brunet, 1990).

  • Pharmaceutical and Pesticide Production : A paper by Li Gong (2007) in Liaoning Chemical Industry discusses the synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, emphasizing the importance of chiral products in pharmaceutical and pesticide production (Gong, 2007).

  • Drug Discovery Tool : Thomson et al. (2018) in Chemical Communications highlight that the partially fluorinated cyclopropane motif has a similar lipophilicity to -CF3, offering a promising tool in drug discovery (Thomson et al., 2018).

  • One-Pot Amidation Reaction for Carboxylic Acids : Wang et al. (2021) in Organic Letters describe how CpFluor effectively deoxyfluorinates carboxylic acids to acyl fluorides and amides, providing a one-pot amidation reaction for carboxylic acids (Wang et al., 2021).

  • Inhibition of Specific Enzymes : A study by Liu et al. (2015) in Organic Letters reveals that 2,2-difluorocyclopropanecarboxylic acid derivatives act as slow-dissociating inhibitors of specific enzymes (Liu et al., 2015).

  • Efficient Synthesis of Enantiomers : Kirihara et al. (2003) in Tetrahedron-Asymmetry present a lipase-catalyzed desymmetrization method for synthesizing (R)- and (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid, achieving distinct enantiomers (Kirihara et al., 2003).

  • Herbicidal and Fungicidal Activity : Tian et al. (2009) in Chinese Chemical Letters report that certain N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit excellent herbicidal and fungicidal activities (Tian et al., 2009).

  • Analgesic-Antiinflammatory Applications : A study by Hannah et al. (1978) in the Journal of Medicinal Chemistry discusses the development of diflunisal, a more effective and safer analgesic-antiinflammatory agent than aspirin, derived from similar chemical structures (Hannah et al., 1978).

Safety And Hazards

  • Hazard Classification : Skin Corrosive (Category 1B) .
  • Precautionary Statements : Handle with care. Avoid skin contact. Use appropriate protective equipment .

properties

IUPAC Name

2,2-difluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLMOVWSQPHQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382322
Record name 2,2-Difluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocyclopropanecarboxylic acid

CAS RN

107873-03-0
Record name 2,2-Difluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluorocyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Kirihara, M Kawasaki, T Takuwa, H Kakuda… - Tetrahedron …, 2003 - Elsevier
Efficient synthesis of (R)- and (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid via lipase-catalyzed desymmetrization of prochiral precursors - ScienceDirect Skip to main …
WR Dolbier Jr, E Gautriaud, X Cai - Journal of fluorine chemistry, 2005 - Elsevier
The synthesis of 1,1-difluoro-2-(dideuteriomethylene)-cyclopropane is reported along with the kinetics of its competing, reversible, first order rearrangements: (a) the degenerate …
WR Dolbier Jr, E Cornett, H Martinez… - The Journal of Organic …, 2011 - ACS Publications
The Friedel−Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride with various arenes did not lead to the straightforward formation of the expected aryl 2,2-difluorocyclopropyl …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
F Brackmann, A de Meijere - Chemical reviews, 2007 - ACS Publications
None of the naturally occurring amino acids containing a cyclopropyl group is proteinogenic, but most of them bring about some interesting and important biological activity. This also …
Number of citations: 288 0-pubs-acs-org.brum.beds.ac.uk
KS Adekenova, PB Wyatt… - Beilstein Journal of …, 2021 - beilstein-journals.org
Recently, the functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in such fields as medicine, agriculture or materials sciences. The …
Number of citations: 24 www.beilstein-journals.org
M Kirihara, T Takuwa, M Kawasaki, H Kakuda… - Chemistry …, 1999 - jglobal.jst.go.jp
Synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid through Lipase-Catalyzed Asymmetric Acetylation. | Article Information | J-GLOBAL Art J-GLOBAL ID:…
Number of citations: 22 jglobal.jst.go.jp
A Fensome, CM Ambler, E Arnold… - Journal of medicinal …, 2018 - ACS Publications
Cytokine signaling is an important characteristic of autoimmune diseases. Many pro-inflammatory cytokines signal through the Janus kinase (JAK)/Signal transducer and activator of …
Number of citations: 110 0-pubs-acs-org.brum.beds.ac.uk
C Cativiela, MD Dı́az-de-Villegas - Tetrahedron: Asymmetry, 2000 - Elsevier
In the first part of this review1 we discussed the important role that α, α-disubstituted amino acids have played in the design of peptides with enhanced properties, owing to the …
S Kagabu, C Ando, J Ando - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
An extended study of the thermal isomerization of 1-substituted 2,2-dihalogenocyclopropyl imines is reported. The thermolysis of N-arylmethyl-2,2-dichlorocyclopropanecarbaldimines …
Number of citations: 22 0-pubs-rsc-org.brum.beds.ac.uk
S Fustero, M Sánchez‐Roselló… - … A European Journal, 2008 - Wiley Online Library
The diastereoselective synthesis of cyclic β,β‐difluorinated α‐amino acid derivatives bearing a quaternary stereocenter is described. The process relies on the chemo‐ and …

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